Cas no 4242-17-5 (Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate)

Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate is a cyclic ester derivative of tetrahydronaphthalene, serving as a versatile intermediate in organic synthesis. Its partially hydrogenated naphthalene core provides a balance of reactivity and stability, making it useful for constructing complex polycyclic frameworks. The ethyl ester group enhances solubility in organic solvents, facilitating further functionalization under mild conditions. This compound is particularly valuable in pharmaceutical and agrochemical research, where it acts as a precursor for bioactive molecules. Its structural features allow for selective modifications, enabling applications in catalysis, material science, and fine chemical production. The product is typically characterized by high purity and consistent performance in synthetic workflows.
Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate structure
4242-17-5 structure
Product Name:Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
CAS No:4242-17-5
MF:C13H16O2
MW:204.264944076538
CID:1088789
PubChem ID:11790328
Update Time:2025-09-19

Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate
    • 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
    • 5,6,7,8-Tetrahydro-[1]naphthoesaeure-aethylester
    • 5,6,7,8-tetrahydro-[1]naphthoic acid ethyl ester
    • 5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid ethyl ester
    • 5,6,7,8-Tetrahydro-naphthalin-1-carbonsaeure-ethylester
    • 5.6.7.8-Tetrahydro-1-naphthoesaeureethylester
    • AGN-PC-00G7RM
    • AK138312
    • ethyl 5,6,7,8-tetrahydro-1-naphthalenecarboxylate
    • Tetralin-carbonsaeure-(5)-ethylester
    • DTXSID40472843
    • 4242-17-5
    • Ethyl5,6,7,8-tetrahydronaphthalene-1-carboxylate
    • MDL: MFCD15523540
    • Inchi: 1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,2-4,6,8H2,1H3
    • InChI Key: AAPWSWIVIMYZSD-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=CC2=C1CCCC2)=O

Computed Properties

  • Exact Mass: 204.115029749g/mol
  • Monoisotopic Mass: 204.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3Ų

Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate Pricemore >>

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Additional information on Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate

Comprehensive Overview of Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS No. 4242-17-5): Properties, Applications, and Industry Insights

Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate (CAS No. 4242-17-5) is a specialized organic compound belonging to the class of tetrahydronaphthalene derivatives. This ester derivative is gaining attention in pharmaceutical and agrochemical research due to its unique structural framework, which serves as a building block for synthesizing bioactive molecules. The compound's molecular formula, C13H16O2, and its hydrogenated naphthalene core make it a versatile intermediate in organic synthesis.

Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing the production of Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. Researchers are exploring catalytic methods to enhance yield while minimizing environmental impact, aligning with the global push for eco-friendly chemical processes. Its potential applications in fragrance formulation and flavor enhancers are also under investigation, as the compound's aromatic profile may contribute to novel sensory experiences.

From a technical perspective, the compound exhibits a boiling point of approximately 290–300°C and a density of 1.08 g/cm3. These physicochemical properties make it suitable for high-temperature reactions, a feature frequently searched by chemists evaluating heat-stable intermediates. Its solubility in common organic solvents like ethanol and dichloromethane further broadens its utility in multistep synthesis workflows.

In pharmaceutical contexts, the tetrahydronaphthalene scaffold of this compound is structurally analogous to several FDA-approved drugs, prompting studies into its derivatization for central nervous system (CNS) therapeutics. This aligns with frequent search queries about neuroactive compound precursors and blood-brain barrier permeability. However, it's critical to note that the compound itself is not pharmacologically active without further modification.

The agrochemical industry has shown growing interest in Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate as a potential precursor for crop protection agents. Its molecular architecture could be tailored to develop biodegradable pesticides, addressing the increasing demand for environmentally benign agricultural chemicals—a hot topic in sustainable farming discussions.

Analytical characterization of this compound typically involves GC-MS, HPLC, and NMR spectroscopy, techniques commonly referenced in search queries about compound purity verification. Recent advancements in automated purification systems have improved the isolation of high-purity batches, crucial for research requiring exact stoichiometric control.

Storage and handling recommendations for CAS No. 4242-17-5 emphasize protection from moisture and oxidation, with inert atmosphere storage being ideal for long-term preservation. These protocols reflect broader industry concerns about chemical stability and sample integrity, frequently searched topics in laboratory management forums.

Market analysts note steady growth in the demand for tetrahydronaphthalene derivatives, driven by pharmaceutical R&D investments. The compound's cost-effectiveness compared to more complex heterocycles makes it attractive for medicinal chemistry applications, particularly in structure-activity relationship (SAR) studies.

Future research directions may explore the compound's utility in material science, particularly as a monomer for specialty polymers with tailored thermal properties. This potential application intersects with growing interest in high-performance organic materials for electronic and coating applications.

In conclusion, Ethyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate represents a multifaceted chemical building block with expanding relevance across multiple scientific disciplines. Its combination of structural versatility, synthetic accessibility, and derivatization potential positions it as a compound of continuing interest in both academic and industrial research settings.

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